An In-depth Technical Guide to Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (CAS: 16090-14-5)
An In-depth Technical Guide to Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (CAS: 16090-14-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (CAS Number 16090-14-5), a fluorinated monomer of significant interest in materials science. This document details its chemical and physical properties, provides an overview of its synthesis and purification, and elaborates on its primary application in the creation of perfluorosulfonic acid (PFSA) ion-exchange membranes. While often cataloged as a "pharmaceutical intermediate," its direct application in drug synthesis is not well-documented in publicly available literature; this guide will, however, touch upon the potential reactivity of its functional groups in the context of medicinal chemistry. Detailed experimental protocols, where available, and representative analytical methodologies are presented to assist researchers in their work with this compound.
Chemical Identity and Physical Properties
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride, also known by synonyms such as PSEPVE and Perfluoro-2-(2-fluorosulfonylethoxy)propyl vinyl ether, is a perfluorinated vinyl ether containing a sulfonyl fluoride functional group.[1] Its structure combines the reactivity of a vinyl ether for polymerization with the potential for conversion of the sulfonyl fluoride group to a sulfonic acid, which is key to its primary application.
Table 1: Physical and Chemical Properties of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
| Property | Value | Reference(s) |
| CAS Number | 16090-14-5 | [2] |
| Molecular Formula | C7F14O4S | [2] |
| Molecular Weight | 446.12 g/mol | [2] |
| Boiling Point | 135 °C | [2][3] |
| Density | 1.7 g/cm³ | [2][3] |
| Appearance | Colorless liquid/oil | [2] |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
| InChI Key | KTCQQCLZUOZFEI-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The synthesis of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is a multi-step process that is typically performed under anhydrous conditions due to the reactivity of the intermediates. The general pathway involves the synthesis of an intermediate followed by a decarboxylation step to form the final vinyl ether product.[4]
Representative Synthesis Protocol
The following protocol is a generalized representation based on available literature and should be adapted and optimized for specific laboratory conditions.
Step 1: Intermediate Synthesis
This step involves the reaction of hexafluoropropylene oxide (HFPO) with tetrafluoroethane-β-sultone in the presence of a catalyst, typically potassium fluoride, in an aprotic polar solvent like dimethylacetamide.[4]
-
Reaction: Hexafluoropropylene oxide + Tetrafluoroethane-β-sultone → Intermediate
-
Catalyst: Potassium Fluoride
-
Solvent: Dimethylacetamide
-
Temperature: ~20 °C
-
Pressure: ~0.4 MPa
Step 2: Salt Formation and Decarboxylation
The intermediate from Step 1 is then reacted with an alkali metal carbonate (e.g., potassium carbonate) at elevated temperatures. This leads to the formation of a salt, which then undergoes decarboxylation to yield the final product, Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride.[4]
-
Reagent: Potassium Carbonate
-
Salt Formation Temperature: ~150 °C
-
Decarboxylation Temperature: ~360 °C
Purification
The primary method for purifying the crude product is rectification (fractional distillation) under reduced pressure.[4] This technique separates the desired product from unreacted starting materials, byproducts, and residual solvent based on differences in boiling points. Specific conditions for the distillation, such as the type of distillation column, packing material, temperature, and pressure, would need to be optimized to achieve high purity.
Experimental Workflows
The synthesis of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride can be visualized as a two-stage process.
Caption: Generalized workflow for the synthesis of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride.
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride. A combination of spectroscopic and chromatographic techniques should be employed.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Expected Observations |
| ¹⁹F NMR Spectroscopy | Structural elucidation and confirmation of fluorine environments. | A complex spectrum with distinct signals for the CF, CF₂, CF₃, and vinyl fluorine atoms. Chemical shifts and coupling constants would be characteristic of the molecule's structure. |
| ¹³C NMR Spectroscopy | Carbon skeleton confirmation. | Signals corresponding to the different carbon environments, with characteristic shifts for carbons bonded to fluorine and oxygen. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Strong absorbances in the C-F and C-O-C stretching regions. Characteristic peaks for the S=O bonds in the sulfonyl fluoride group and the C=C bond of the vinyl ether. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A major peak corresponding to the product's molecular weight, with minor peaks indicating any residual starting materials or byproducts. |
Applications in Materials Science: Ion-Exchange Membranes
The primary and most well-documented application of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is as a functional comonomer in the synthesis of perfluorosulfonic acid (PFSA) ion-exchange membranes. These membranes are critical components in fuel cells and electrolyzers.
Emulsion Copolymerization with Tetrafluoroethylene (TFE)
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is copolymerized with tetrafluoroethylene (TFE) through an emulsion polymerization process. This method allows for the formation of high molecular weight polymers in an aqueous medium.
Representative Emulsion Polymerization Protocol:
-
Reaction Setup: A high-pressure reactor is charged with deionized water, a fluorinated surfactant (emulsifier), and a water-soluble initiator (e.g., a persulfate).
-
Monomer Addition: A mixture of tetrafluoroethylene and Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is introduced into the reactor.
-
Polymerization: The reaction is carried out under controlled temperature and pressure to initiate and sustain the polymerization.
-
Post-treatment: The resulting polymer dispersion is then processed to isolate the solid copolymer.
Conversion to a Proton-Conducting Membrane
The sulfonyl fluoride groups in the copolymer are subsequently hydrolyzed to sulfonic acid groups (-SO₃H). This transformation is what imparts the ion-exchange properties to the membrane, allowing for the transport of protons. The resulting PFSA polymer can then be cast into thin, durable membranes.
Caption: Workflow for the creation of an ion-exchange membrane from Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride.
Relevance to Drug Development Professionals
While Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is often listed as a "pharmaceutical intermediate" by chemical suppliers, there is a lack of specific, publicly available examples of its use in the synthesis of active pharmaceutical ingredients (APIs). The inclusion of fluorine in drug molecules is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity.
The sulfonyl fluoride moiety (-SO₂F) is a precursor to sulfonamides (-SO₂NHR), a functional group present in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. In principle, Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride could be utilized as a building block to introduce a perfluorinated tail onto a sulfonamide-containing drug candidate. This could be a strategy to modulate the pharmacokinetic properties of the molecule. However, without concrete examples in the literature, this remains a theoretical application. Researchers in drug discovery may consider this compound as a potential reagent for creating novel fluorinated sulfonamides for screening and development.
Safety and Handling
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
Conclusion
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is a specialized fluorinated monomer with a well-established role in the synthesis of high-performance ion-exchange membranes for fuel cell applications. Its synthesis involves a multi-step process culminating in a high-purity product obtained through rectification. While its potential as a pharmaceutical intermediate exists due to its sulfonyl fluoride group, this application is not currently well-documented. This guide provides a foundational understanding of this compound for researchers in both materials science and drug development, highlighting its known applications and potential for future exploration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride synthesis - chemicalbook [chemicalbook.com]
